4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Overview
Description
4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C20H33NO6 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(2-tert-butyl-6-methylphenoxy)butyl](2-methoxyethyl)amine oxalate is 383.23078777 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spin Interaction in Zinc Complexes
Research on Schiff and Mannich bases with tert-butyl and methoxy groups has shown significant spin interaction within zinc complexes. These complexes demonstrate reversible oxidation properties and magnetic coupling, which could be relevant in exploring magnetic properties and electron transfer processes in materials science. This study highlights the potential use of similar compounds in developing materials with specific magnetic or electronic properties (Orio et al., 2010).
Photo- and Thermal-Stabilizers
Toluene-diisocyanate reactions with different phenols and hindered amine stabilizers (HAS) have been used to prepare new combined phenol/HAS stabilizers. The study involved compounds with tert-butyl and methoxyphenol groups, emphasizing the efficiency of these stabilizers in polypropylene. This research suggests the compound's derivatives could be useful in enhancing the stability of polymers against degradation (Mosnáček et al., 2003).
Dirhodium-Catalyzed Oxidations
Dirhodium caprolactamate has been used efficiently for the oxidation of phenols and anilines, suggesting applications in synthetic chemistry for the selective oxidation of compounds with tert-butyl groups. This catalytic method offers a pathway to synthesize various oxidized organic compounds, highlighting the utility of tert-butyl and methoxy groups in facilitating such reactions (Ratnikov et al., 2011).
Oxalate-Bridged Iron(III) Complexes
Studies on oxalate-bridged binuclear iron(III) complexes, where tert-butyl and methoxy groups are part of the ligands, provide insights into antiferromagnetic coupling and electrochemical properties. Such complexes could be relevant in the context of magnetic materials and electrocatalysis, showcasing the potential versatility of compounds with similar structural features (Heidari et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(2-tert-butyl-6-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-15-9-8-10-16(18(2,3)4)17(15)21-13-7-6-11-19-12-14-20-5;3-1(4)2(5)6/h8-10,19H,6-7,11-14H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFCJPIGEBNLSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCCNCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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